![molecular formula C10H20O2S B3417461 Isooctyl thioglycolate CAS No. 106-76-3](/img/structure/B3417461.png)
Isooctyl thioglycolate
Overview
Description
Isooctyl Thioglycolate is a sulfur-containing compound derived from thioglycolic acid and octyl alcohol . It is commonly used as a reducing agent, a complexing agent, and a stabilizer in various applications . Its chemical formula is C8H17SSCH2COOCH2CH (CH3)2 .
Synthesis Analysis
The production of Isooctyl Thioglycolate involves a two-step process. The first step involves the reaction of thioglycolic acid with octyl alcohol in the presence of a catalyst. This reaction produces octyl thioglycolate, which is then further reacted with sulfur to produce Isooctyl Thioglycolate .Molecular Structure Analysis
The linear formula of Isooctyl Thioglycolate is HSCH2CO2(CH2)5CH (CH3)2 . It has a molecular weight of 204.33 .Chemical Reactions Analysis
Isooctyl Thioglycolate works by breaking down the disulfide bonds in keratin, the protein that makes up hair and nails . This makes it an effective ingredient in hair removal formulas as well as in hair and nail treatments .Physical And Chemical Properties Analysis
Isooctyl Thioglycolate is a colorless liquid with a strongly unpleasant odor . It is miscible with polar organic solvents .Scientific Research Applications
Isotachophoresis in Biomolecular Reactions
Isooctyl thioglycolate, as a part of thioglycolate family, plays a role in isotachophoresis (ITP), a technique used to automate and accelerate chemical reactions. ITP has been recognized for its ability to initiate, control, and expedite reactions involving biomolecular reactants like nucleic acids, proteins, and live cells. It's adaptable to various microfluidic and automated platforms, does not require specific geometric design or materials, and has been used to significantly accelerate nucleic acid assays. Researchers classify studies into homogeneous (all reactants in solution) and heterogeneous (at least one reactant immobilized on a solid surface) assay configurations. The technique has been successful in enhancing lateral flow, immunoassays, and even whole bacterial cell detection assays. Despite its traditional use as a purification and separation technique, its emerging role in accelerating chemical reactions is noteworthy, and it's been instrumental in optimizing assay performance in various research settings (Eid & Santiago, 2017).
Hair Treatment Research
In the cosmetic industry, specifically in hair treatment, isooctyl thioglycolate is instrumental due to its reaction with hair proteins. Research focusing on the interaction of various compounds, including thioglycolate, with hair has shown that it serves as a strong swelling agent and influences the formability and alkali solubility of hair. The modification of hair properties is crucial in understanding and improving cosmetic treatments and products. Studies have demonstrated that at certain concentrations, isooctyl thioglycolate and related compounds can significantly alter the physical properties of hair, leading to insights that are vital for the development of hair care products (Freytag, 1965).
Permanent Waving Chemistry
In the domain of permanent waving chemistry, the role of thioglycolate solutions, including isooctyl thioglycolate, is pivotal. These solutions have been the backbone of permanent hair waving for over seven decades. Research has delved into the underlying chemistry responsible for the effectiveness of thioglycolate solutions and has addressed the knowledge gap regarding the kinetics of the waving process. This understanding is crucial for optimizing the treatment process and tailoring it to different hair types, thereby improving the effectiveness and predictability of permanent waving treatments (Evans, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Isooctyl Thioglycolate is a key ingredient in many beauty products, especially those used for hair and nail care . Its versatility and efficacy make it a popular choice among formulators and consumers alike . Meanwhile, its ability to enhance exfoliation and collagen production has made it a sought-after ingredient in many anti-aging and skin-brightening formulas .
properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctyl thioglycolate | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isooctyl thioglycolate | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS RN |
106-76-3, 25103-09-7 | |
Record name | 6-Methylheptyl 2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
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Record name | Isooctyl thioglycolate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOOCTYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |
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Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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